molecular formula C25H27N5O3S B2891609 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide CAS No. 1207016-44-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B2891609
CAS No.: 1207016-44-1
M. Wt: 477.58
InChI Key: TUVORYTUCKLGNY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a triazole ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Coupling Reactions: The final compound is obtained by coupling the thiazole and triazole intermediates with the appropriate carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but lacking the complex ring structures.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with similar functional groups but different overall structure.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide is unique due to its combination of thiazole and triazole rings, which confer distinct chemical and biological properties not found in simpler analogues.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-15-6-9-19(10-7-15)30-17(3)22(28-29-30)25-27-16(2)23(34-25)24(31)26-13-12-18-8-11-20(32-4)21(14-18)33-5/h6-11,14H,12-13H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVORYTUCKLGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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